

C3a (70-77) peptide stability and storage conditions

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Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B550063

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Technical Support Center: C3a (70-77) Peptide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the **C3a (70-77)** peptide.

Frequently Asked Questions (FAQs)

Q1: What is the **C3a (70-77)** peptide?

A1: The **C3a (70-77)** peptide, with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), is a synthetic octapeptide corresponding to the C-terminal fragment of the human complement component 3a (C3a) anaphylatoxin.^[1] It retains 1-2% of the biological activities of the full-length C3a protein, which includes inducing smooth muscle contraction, causing the release of vasoactive amines like histamine from mast cells, and increasing vascular permeability.^{[1][2]}

Q2: What are the recommended storage conditions for lyophilized **C3a (70-77)** peptide?

A2: For long-term stability, lyophilized **C3a (70-77)** peptide should be stored at -20°C or -80°C, protected from moisture and light.^[3] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.^[3]

Q3: How should I reconstitute the **C3a (70-77)** peptide?

A3: The solubility of peptides can vary. For **C3a (70-77)**, reconstitution in sterile, distilled water or a suitable buffer is a common starting point. If solubility is an issue, using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous assay buffer, is a recommended strategy. Sonication can also aid in dissolving the peptide. Always use sterile solutions and handle the peptide under aseptic conditions to prevent microbial contamination.

Q4: What is the stability of the **C3a (70-77)** peptide in solution?

A4: Peptides in solution are significantly less stable than in their lyophilized form. The C-terminal arginine makes the **C3a (70-77)** peptide susceptible to degradation by carboxypeptidases present in serum and cell culture media. It is strongly recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, prepare aliquots to minimize freeze-thaw cycles and store them at -80°C for short periods.

Peptide Stability Data

While specific kinetic stability data for the **C3a (70-77)** peptide is not readily available in the literature, studies on similar short, arginine-terminated peptides provide valuable insights into their stability in human serum. The following table summarizes stability data for short linear peptides with unprotected C-termini, which can serve as a proxy for estimating the stability of **C3a (70-77)**.

Peptide Characteristic	Storage Condition	Half-life (t _{1/2})	Remaining Peptide after 2h	Reference
Short, linear, unprotected N- and C-termini	Human Serum (in vitro)	< 30 minutes	< 5%	
Short, linear, N-terminally acetylated	Human Serum (in vitro)	~ 60 minutes	~ 5%	
Short, linear, N-acetylated and C-amidated	Human Serum (in vitro)	~ 90 minutes	~ 20%	

Note: This data highlights the rapid degradation of short, unprotected peptides in a biological matrix. The **C3a (70-77)** peptide, having a free C-terminus with a susceptible arginine residue, is expected to have a short half-life in serum or cell culture media containing proteases.

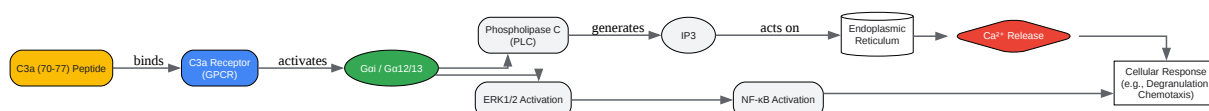
Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low or No Biological Activity	1. Peptide Degradation: The C-terminal arginine is cleaved by carboxypeptidases in serum-containing media. 2. Improper Storage: Repeated freeze-thaw cycles or prolonged storage in solution. 3. Incorrect Concentration: Errors in reconstitution or dilution calculations.	1. Prepare fresh peptide solutions for each experiment. Minimize incubation time in serum-containing media. 2. Aliquot peptide upon reconstitution and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Verify calculations and consider peptide content vs. total weight from the certificate of analysis.
Peptide Precipitation or Poor Solubility	1. Hydrophobicity: The peptide sequence has hydrophobic residues. 2. Incorrect Solvent/pH: The pH of the solution is close to the peptide's isoelectric point (pI).	1. Reconstitute in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing. 2. Adjust the pH of the buffer. For basic peptides like C3a (70-77), a slightly acidic buffer may improve solubility. Sonication can also help.
Inconsistent or Variable Results	1. Peptide Instability: Degradation varies between experiments. 2. Contamination: Presence of endotoxins or microbial contamination in the peptide solution. 3. Peptide Adsorption: The peptide may adsorb to plastic surfaces of tubes or plates.	1. Use freshly prepared peptide solutions for all experiments to ensure consistency. 2. Use sterile, endotoxin-free water and buffers for reconstitution. Filter-sterilize the peptide solution if necessary. 3. Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA to the buffer if compatible with the assay.

Experimental Protocols & Visualizations

C3a Receptor (C3aR) Signaling Pathway

The **C3a (70-77)** peptide exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor. This interaction triggers several intracellular signaling cascades.

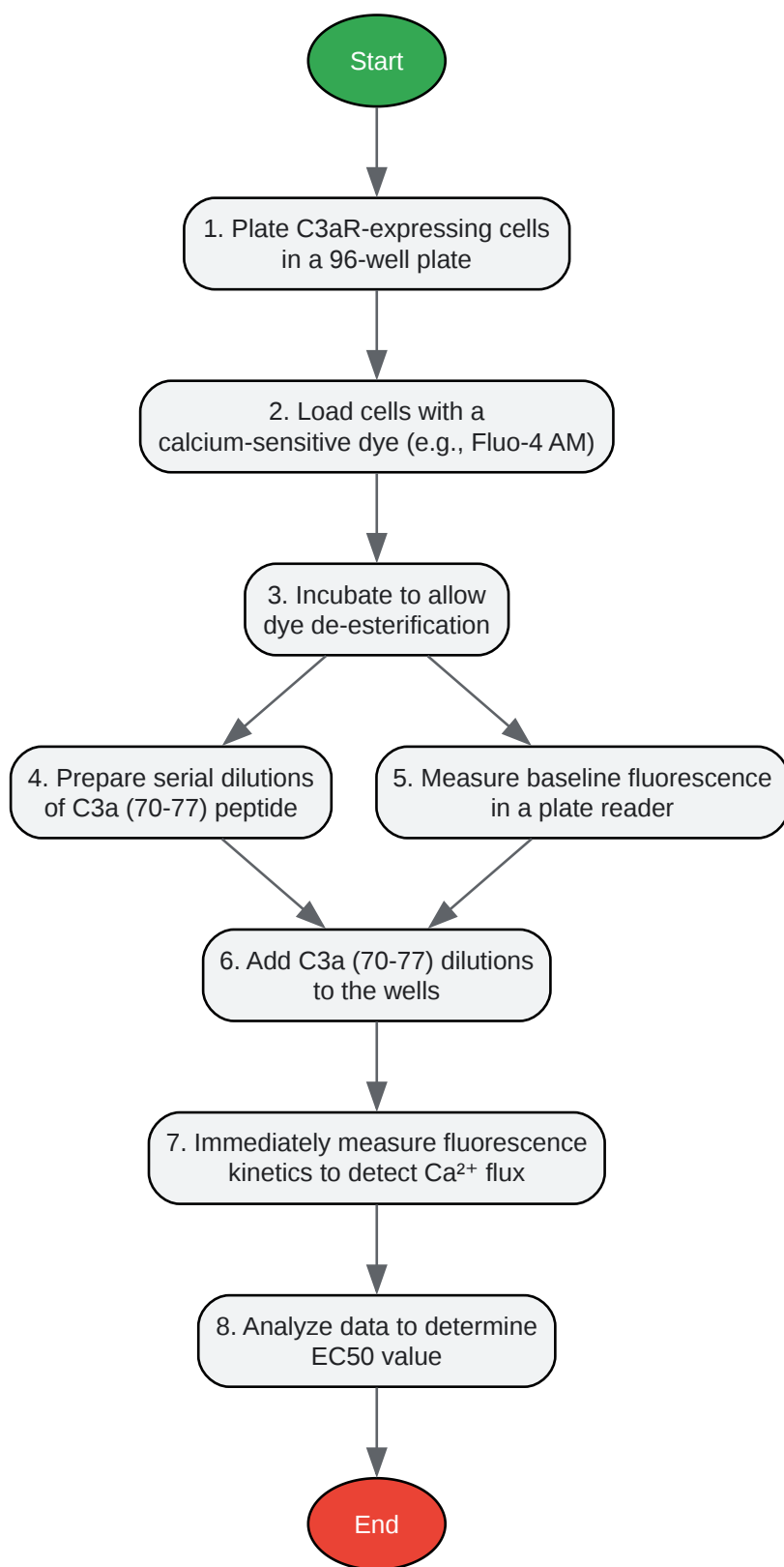


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C3aR signaling cascade.

Experimental Workflow: Intracellular Calcium Mobilization Assay

This workflow outlines the key steps to measure the ability of **C3a (70-77)** to induce calcium release in a cell line expressing the C3a receptor (e.g., RAW 264.7 macrophages).



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Workflow for a calcium mobilization assay.

Detailed Protocol: Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This protocol is adapted for testing **C3a (70-77)** induced degranulation in mast cell lines (e.g., LAD2).

1. Materials:

- LAD2 mast cells
- HEPES buffer (containing 1 mg/ml BSA)
- **C3a (70-77)** peptide stock solution
- Triton X-100 (0.1% for total release control)
- Substrate solution: 1 mM p-nitrophenyl-N-acetyl- β -D-glucosamine (pNAG) in citrate buffer
- Stop solution: 0.1 M Na₂CO₃/0.1 M NaHCO₃ buffer
- 96-well plate
- Spectrophotometer (plate reader)

2. Cell Preparation:

- Wash LAD2 cells twice with HEPES buffer.
- Resuspend cells in HEPES buffer to a concentration of 2×10^5 cells/mL.

3. Assay Procedure:

- Seed 50 μ L of the cell suspension (1×10^4 cells) into each well of a 96-well plate.
- Prepare serial dilutions of the **C3a (70-77)** peptide in HEPES buffer.
- Add 50 μ L of the peptide dilutions to the respective wells. For the negative control (spontaneous release), add 50 μ L of buffer only.

- For the positive control (total release), add 50 μ L of 0.1% Triton X-100 to separate wells containing cells.
- Incubate the plate at 37°C for 30 minutes.
- After incubation, centrifuge the plate to pellet the cells and carefully transfer 20 μ L of the supernatant from each well to a new 96-well plate.

4. Measurement:

- Add 20 μ L of the pNAG substrate solution to each well containing the supernatant.
- Incubate at 37°C for 1.5 hours.
- Stop the reaction by adding 250 μ L of the stop solution to each well.
- Measure the absorbance at 405 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of β -hexosaminidase release for each sample using the following formula: % Release = $\frac{[(\text{Absorbance of Sample} - \text{Absorbance of Spontaneous Release}) / (\text{Absorbance of Total Release} - \text{Absorbance of Spontaneous Release})] \times 100}$

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